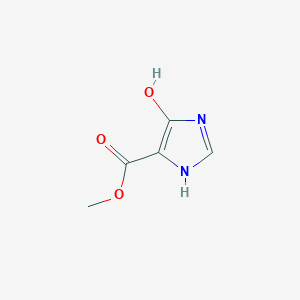

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester

Vue d'ensemble

Description

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester is a type of compound that falls under the category of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole are a key focus, with an emphasis on the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles have been synthesized via methods that form one of the heterocycle’s core bonds . For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Applications De Recherche Scientifique

Angiotensin II Receptor Antagonism 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester derivatives have been investigated for their role as angiotensin II receptor antagonists. Specifically, compounds like 4-(1-hydroxyalkyl)-imidazole derivatives displayed strong binding affinity to the angiotensin II receptor and inhibited the angiotensin II-induced pressor response. These compounds, particularly the esters, showed potent and long-lasting antagonistic activity, indicating potential applications in hypertension and cardiovascular disorders (Yanagisawa et al., 1996).

Chemical Reactivity Studies The reactivity of oximes derived from 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester has been studied, revealing that alkyl(hetero)aromatic α-hydroxyamino oximes with specific configurations can form various esters. These chemical reactions are crucial for understanding and developing novel synthetic pathways in medicinal chemistry (Nikolaenkova et al., 2019).

Alkylation Studies Research into the alkylation of imidazole-4(5)-carboxylic acid derivatives, including methyl esters, has provided insights into the formation of monoalkylation products and their isomers. This knowledge contributes to the broader understanding of organic synthesis methods and their potential applications in drug design and other areas of chemistry (Dumpis et al., 2003).

Cytochrome c Oxidase Research Syntheses of 1-(o-hydroxyphenyl)imidazole carboxylic esters, which are related to 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester, have been conducted. These compounds serve as potential building blocks for synthesizing active-site model compounds of cytochrome c oxidase, a key enzyme in the electron transport chain, highlighting their relevance in bioenergetics and enzymology (Collman et al., 2000).

Mécanisme D'action

While the specific mechanism of action for 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester is not mentioned in the retrieved papers, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester is not available in the retrieved papers, it is generally advised to handle such compounds with care, avoid skin or eye contact, and ensure adequate ventilation to avoid inhalation of gases or vapors .

Propriétés

IUPAC Name |

methyl 4-hydroxy-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)3-4(8)7-2-6-3/h2,8H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPRIRFMNIINFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425593 | |

| Record name | 5-HYDROXY-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester | |

CAS RN |

98876-02-9 | |

| Record name | 5-HYDROXY-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B3059281.png)

![3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B3059289.png)

![3-(Benzyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B3059291.png)

![Benzamide, N-[(butylthio)methyl]-](/img/structure/B3059293.png)

![Ethyl 2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B3059296.png)

![2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3059300.png)